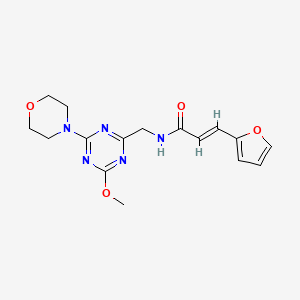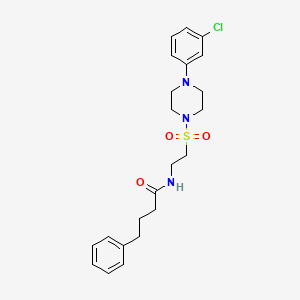
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the chlorophenyl and phenylbutanamide groups suggests that this compound could have interesting biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and phenyl rings. The exact structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their solubility would depend on the nature of the other groups in the molecule .Mécanisme D'action
The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves its ability to selectively block dopamine D3 receptors in the brain. This receptor subtype is primarily localized to the mesolimbic dopamine system, which is involved in reward and motivation pathways. By blocking the activity of these receptors, this compound can reduce the reinforcing effects of drugs of abuse and prevent relapse.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. Studies have shown that this compound can reduce the release of dopamine in the brain, which is a key mechanism underlying the reinforcing effects of drugs of abuse. Additionally, this compound has been shown to reduce the expression of various genes involved in drug addiction and can alter the activity of various neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide in lab experiments is its selectivity for dopamine D3 receptors. This allows for more precise targeting of this receptor subtype and can reduce the potential for off-target effects. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects at lower doses.
Orientations Futures
There are several potential future directions for research on N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide. One area of interest is in the development of more potent analogs of this compound that can achieve the desired pharmacological effects at lower doses. Additionally, there is potential for this compound to be used in the treatment of other psychiatric and neurological disorders, such as schizophrenia and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide involves a multi-step process that requires several key starting materials. The first step involves the reaction of 3-chlorophenylpiperazine with 2-chloroethanesulfonyl chloride to produce the intermediate compound 2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethylchloride. This intermediate is then reacted with 4-phenylbutyric acid in the presence of a base to yield the final product, this compound.
Applications De Recherche Scientifique
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. One of the primary areas of research has been in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that this compound can reduce the reinforcing effects of cocaine and prevent relapse in animal models.
Propriétés
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c23-20-9-5-10-21(18-20)25-13-15-26(16-14-25)30(28,29)17-12-24-22(27)11-4-8-19-6-2-1-3-7-19/h1-3,5-7,9-10,18H,4,8,11-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNWOMNLIVLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)
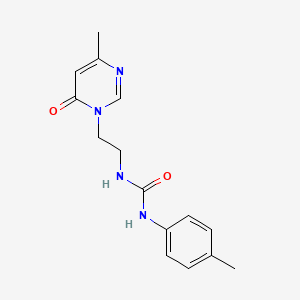
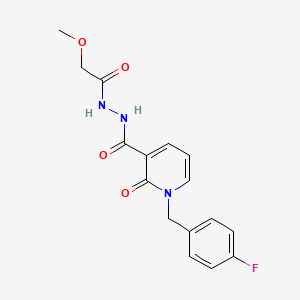
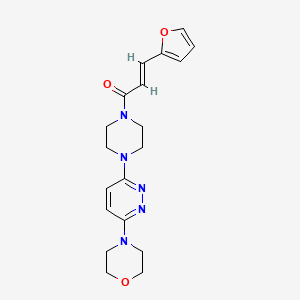

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)
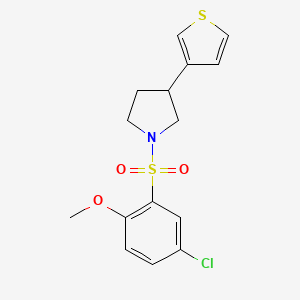
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)
